BENGHE Foundational & Exploratory

Check Availability & Pricing

The Definitive Guide to Aptamer Nomenclature
and Classification

Author: BenchChem Technical Support Team. Date: April 2026

Compound of Interest

Compound Name: Aptme
CAS No.: 107133-74-4
Cat. No.: B022460
Get Quote
\ 7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aptamers, short single-stranded nucleic acid or peptide molecules, have emerged as a
powerful class of ligands with high specificity and affinity for a wide range of targets. Their
unique properties, including ease of synthesis, chemical stability, and low immunogenicity,
make them promising alternatives to antibodies in various diagnostic, therapeutic, and research
applications. This guide provides a comprehensive overview of the current landscape of
aptamer nomenclature and classification systems, offering a structured framework for
understanding and organizing these versatile molecules.

Aptamer Nomenclature: An Evolving Landscape

Currently, a universally standardized system for aptamer nomenclature has yet to be formally
adopted by the scientific community. The naming of aptamers is often at the discretion of the
discovering researchers, leading to a variety of conventions. However, several common
practices have emerged:
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o Target-Based Naming: The most prevalent method is to name an aptamer after its specific
target molecule. This is often appended with a numerical or alphanumerical identifier to
distinguish it from other aptamers binding to the same target. For instance, an aptamer that
binds to thrombin might be named "Thrombin Aptamer HD1" or "TBA-1".

o Laboratory or Project-Based Identifiers: Research groups may use internal codes or project
names to designate their aptamers. While useful for internal tracking, this can lead to
ambiguity in the broader scientific literature.

e Sequence-Derived Names: In some cases, aptamers are named based on a portion of their
nucleic acid sequence, although this is less common due to the complexity and length of the
sequences.

The lack of a standardized system presents challenges for data comparison and retrieval.
Efforts are underway to establish more formal guidelines, with aptamer databases playing a
crucial role in cataloging and organizing the growing number of identified aptamers.

Aptamer Classification Systems

Aptamers can be classified based on several key characteristics, providing a multi-faceted
approach to their categorization.

Classification by Molecular Composition

The fundamental building blocks of an aptamer determine its basic chemical and physical
properties.

o DNA Aptamers: Composed of deoxyribonucleic acid, these aptamers are generally more
stable than their RNA counterparts.

» RNA Aptamers: Composed of ribonucleic acid, RNA aptamers often exhibit a greater
structural diversity due to the presence of the 2'-hydroxyl group, which can participate in
forming complex tertiary structures.[1]

o XNA Aptamers (Xeno Nucleic Acid Aptamers): These are synthetic nucleic acid analogues
that contain modified backbones or sugars, offering enhanced stability against nucleases
and potentially novel binding properties.
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o Peptide Aptamers: These consist of a short, variable peptide loop constrained by a protein
scaffold. They offer the vast chemical diversity of amino acids for target recognition.[2]

Classification by Target Molecule

Aptamers can be categorized by the type of molecule they bind to, reflecting their broad target
range.

o Small Molecule-Binding Aptamers: These aptamers recognize small organic or inorganic
molecules, such as drugs, metabolites, and metal ions.

o Protein-Binding Aptamers: This is the largest class of aptamers, targeting a wide array of
proteins, including enzymes, growth factors, and cell surface receptors.

» Nucleic Acid-Binding Aptamers: Some aptamers are selected to bind to specific DNA or RNA
sequences or structures.

o Cell-Binding Aptamers: These aptamers are selected against whole cells to recognize
specific cell-surface markers in their native conformation. This is often achieved through a
process called Cell-SELEX.[3]

Classification by Application

The intended use of an aptamer provides a functional classification.

o Therapeutic Aptamers: Designed for in vivo use to treat diseases. They can act as
antagonists, agonists, or as targeting agents for drug delivery.[4]

o Diagnostic Aptamers: Used for the detection of biomarkers in clinical samples for disease
diagnosis and monitoring.

e Sensing Aptamers (Aptasensors): Integrated into biosensing platforms to detect the
presence or concentration of a target analyte.[5]

o Research Reagents: Employed as tools in basic research for applications such as protein
purification, flow cytometry, and microscopy.

Classification by Secondary Structure
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The secondary structure of nucleic acid aptamers plays a critical role in their three-dimensional

folding and target recognition. Aptamers can be classified based on their conserved structural

motifs. This is a more nuanced classification that requires computational or experimental

structural analysis. Common motifs include:

o Stem-loop (Hairpin): A common structural element where a single-stranded loop is closed by

a double-stranded stem.

o G-quadruplex: A four-stranded structure formed by guanine-rich sequences. The thrombin-

binding aptamer is a well-known example.

o Pseudoknot: A tertiary structure containing at least two stem-loop structures in which the

loop of one stem forms part of the second stem.

e Bulges and Internal Loops: Unpaired nucleotide regions within a double-stranded stem that

introduce flexibility and are often involved in target binding.

Quantitative Data on Aptamer Characteristics

The following tables summarize key quantitative data for a selection of well-characterized

aptamers, providing a basis for comparison. Data has been compiled from various aptamer
databases and literature sources.[6][7][8][9][10]

Table 1: Binding Affinities of Selected Aptamers

Dissociation

Aptamer Name Target Aptamer Type
* L * o Constant (Kd)

AS1411 Nucleolin DNA ~1 nM
Pegaptanib

VEGF-165 RNA ~50 pM
(Macugen)
Thrombin Binding

Thrombin DNA ~25nM
Aptamer (TBA)
Sgc8 PTK7 DNA ~0.8 nM
Al10 PSMA RNA ~2 nM
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Table 2: Length and Modifications of Selected Aptamers

Aptamer Name Length (nucleotides) Chemical Modifications

AS1411 26 Unmodified

2'-fluoro and 2'-O-methyl

Pegaptanib (Macugen 28
gap ( gen) modifications, 5'-PEG

Thrombin Binding Aptamer

15 Unmodified
(TBA)
Sgc8 41 Unmodified
A10 37 2'-fluoro modifications

Experimental Protocols

The selection and characterization of aptamers involve a series of meticulous experimental
procedures. The following are detailed methodologies for key experiments.

Systematic Evolution of Ligands by Exponential
Enrichment (SELEX)

SELEX is the cornerstone technique for isolating high-affinity aptamers from a large
combinatorial library of nucleic acid sequences.[3]

1. Cell-SELEX Protocol

Cell-SELEX is used to select aptamers that bind to cell-surface molecules in their native
conformation.[11]

e Materials:
o Target cells (live)
o Control cells (for counter-selection)

o ssSDNA or RNA library (10714 - 10715 random sequences)
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o Binding buffer (e.g., PBS with MgCI2 and BSA)

o Washing buffer (e.g., PBS with MgCI2)

o Elution buffer (e.g., high concentration of a competing ligand or thermal elution)
o PCR reagents (for DNA library) or RT-PCR and IVT reagents (for RNA library)
o Primers (forward and reverse, one may be biotinylated for strand separation)

o Streptavidin-coated magnetic beads (for sSDNA separation)

Methodology:

o Library Preparation: Synthesize a random oligonucleotide library with constant primer
binding sites flanking a central random region.

o Incubation with Target Cells: Incubate the oligonucleotide library with the target cells in
binding buffer. The incubation time and temperature are optimized for the specific cell

type.

o Partitioning: Remove unbound sequences by washing the cells with washing buffer. The
stringency of the washes is typically increased in later rounds of selection.

o Elution: Elute the bound oligonucleotides from the cells using an appropriate method (e.g.,
thermal shock, enzymatic digestion of the cell surface, or competitive elution).

o Amplification: Amplify the eluted sequences by PCR (for DNA) or RT-PCR followed by in
vitro transcription (for RNA).

o ssDNA/RNA Generation: For DNA libraries, separate the strands of the PCR product to
generate a single-stranded pool for the next round. This can be achieved using methods
like asymmetric PCR or by using a biotinylated primer and streptavidin beads.

o Counter-Selection: To enhance specificity, incubate the enriched pool with control cells
and collect the unbound fraction. This step removes sequences that bind to common cell
surface molecules.
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o lterative Rounds: Repeat the selection cycle (steps 2-7) for several rounds (typically 8-15
rounds) to enrich for high-affinity binders.

o Sequencing and Characterization: Sequence the final enriched pool using next-generation
sequencing to identify individual aptamer candidates. Characterize the binding affinity and
specificity of individual aptamers.

2. Capture-SELEX Protocol

Capture-SELEX is particularly useful for selecting aptamers against small molecules that are
difficult to immobilize directly.[12][13]

e Materials:
o ssSDNA or RNA library with a capture sequence
o Biotinylated capture oligonucleotide complementary to the capture sequence in the library
o Streptavidin-coated magnetic beads or agarose resin
o Target molecule in solution
o Binding buffer
o Washing buffer
o Elution buffer (containing the target molecule)
o PCR/RT-PCR reagents and primers
e Methodology:

o Library Immobilization: Hybridize the oligonucleotide library with the biotinylated capture
oligonucleotide. Immobilize the resulting duplexes onto streptavidin-coated solid support.

o Washing: Wash the immobilized library to remove any unbound sequences.
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o Target-Induced Elution: Incubate the immobilized library with a solution containing the
target molecule. Oligonucleotides that bind to the target may undergo a conformational
change that releases them from the capture oligonucleotide.

o Collection of Eluted Sequences: Collect the supernatant containing the target-bound
aptamers.

o Amplification and Regeneration: Amplify the collected sequences and prepare the single-
stranded pool for the next round of selection.

o lterative Rounds: Repeat the selection cycle for multiple rounds to enrich for aptamers that
are efficiently eluted by the target.

o Sequencing and Characterization: Sequence the final enriched pool and characterize the
binding properties of individual aptamers.

Visualizing Aptamer-Related Pathways and
Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in aptamer
science.
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A flowchart of the Systematic Evolution of Ligands by Exponential Enrichment (SELEX)
process.
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A hierarchical classification system for aptamers.
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Mechanism of an antagonist aptamer inhibiting a cell signaling pathway.
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The basic working principle of a signal-on aptasensor.

Conclusion

The field of aptamer technology is rapidly advancing, with new aptamers and applications
being discovered at an accelerated pace. While a standardized nomenclature system is still in
development, the classification frameworks based on composition, target, application, and
structure provide a robust means of organizing and understanding these versatile molecules.
The detailed experimental protocols for SELEX and other characterization methods are
essential for the continued development of novel, high-performance aptamers. As the field
matures, the adoption of standardized reporting and naming conventions will be crucial for
facilitating collaboration and innovation in aptamer research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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